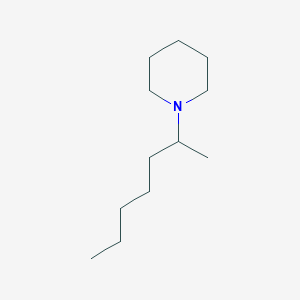
1-(Heptan-2-YL)piperidine
Descripción general
Descripción
1-(Heptan-2-YL)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a heptane chain attached to the second carbon of the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Métodos De Preparación
The synthesis of 1-(Heptan-2-YL)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of primary amines with diols catalyzed by iridium complexes . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve efficient and scalable synthesis .
Análisis De Reacciones Químicas
1-(Heptan-2-YL)piperidine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include palladium-catalyzed hydrogenation, rhodium-catalyzed hydroaminations, and iron-catalyzed thermodynamic equilibration . Major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-(Heptan-2-YL)piperidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound’s versatility makes it valuable for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 1-(Heptan-2-YL)piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through multiple mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . For example, piperidine-based compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain and potential therapeutic effects for Alzheimer’s disease .
Comparación Con Compuestos Similares
1-(Heptan-2-YL)piperidine can be compared with other similar compounds, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: A piperidine derivative with anticancer and antiviral activities.
Berberine: A piperidine alkaloid with antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its specific heptane substitution, which may confer distinct pharmacological properties and applications compared to other piperidine derivatives .
Propiedades
IUPAC Name |
1-heptan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFBGAAUGIFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566138 | |
| Record name | 1-(Heptan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150617-75-7 | |
| Record name | 1-(Heptan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


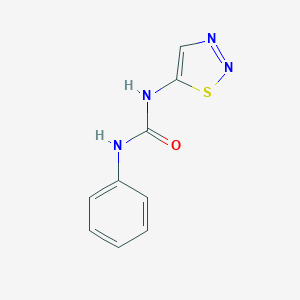
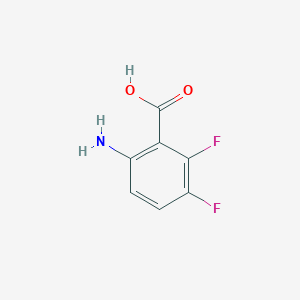
![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
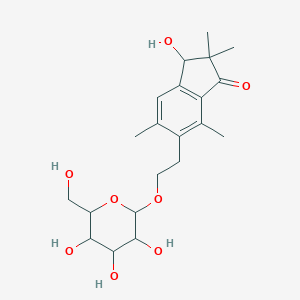
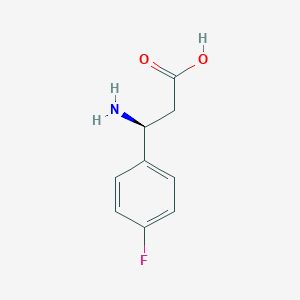
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
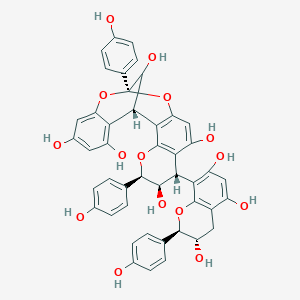
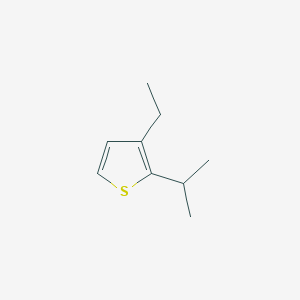
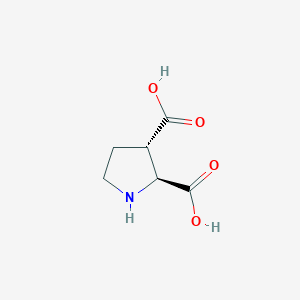

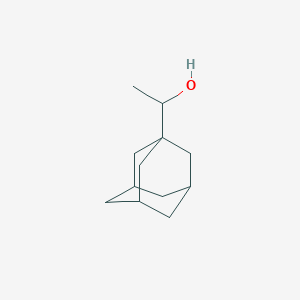
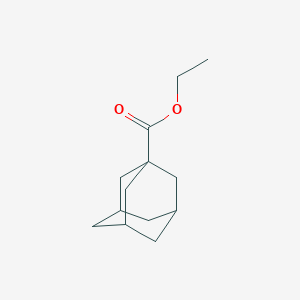
![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
